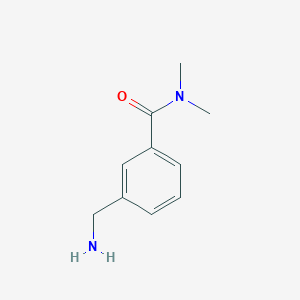

3-(aminomethyl)-N,N-dimethylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(aminomethyl)-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(2)10(13)9-5-3-4-8(6-9)7-11/h3-6H,7,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONKHTATCMFVOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588247 |

Source

|

| Record name | 3-(Aminomethyl)-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863548-47-4 |

Source

|

| Record name | 3-(Aminomethyl)-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(aminomethyl)-N,N-dimethylbenzamide

Introduction: Strategic Importance of a Versatile Benzamide Intermediate

3-(aminomethyl)-N,N-dimethylbenzamide is a key bifunctional building block in modern medicinal chemistry and materials science. Its structure, incorporating a primary aminomethyl group and a tertiary benzamide, offers two distinct points for chemical modification. This allows for its integration into more complex molecular architectures, making it a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and receptor antagonists. This guide provides a detailed exploration of two robust and reliable synthetic pathways to this compound, designed for researchers and drug development professionals. The protocols are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the synthetic strategy.

Synthetic Strategy Overview: Two Convergent Pathways

Two principal and validated synthetic routes are detailed herein for the preparation of this compound. The choice between these pathways may depend on starting material availability, scale, and specific laboratory capabilities.

-

Route 1: The Benzylic Functionalization Pathway. This classic approach begins with the commercially available 3-methylbenzoic acid. The synthesis proceeds through the formation of an amide, followed by a selective free-radical bromination at the benzylic position. The final primary amine is then installed via the highly reliable Gabriel synthesis, which prevents the common issue of over-alkylation.

-

Route 2: The Nitrile Reduction Pathway. This alternative route starts from 3-cyanobenzoic acid. The core of this strategy is the late-stage reduction of a nitrile group. This method is often shorter but requires careful handling of potent reducing agents or catalytic hydrogenation equipment.

The following sections provide a comprehensive, step-by-step protocol for each synthetic route, complete with mechanistic insights, data tables, and process flow diagrams.

Route 1: Benzylic Functionalization via Gabriel Synthesis

This multi-step synthesis is predicated on the selective activation of the benzylic methyl group after the formation of the stable N,N-dimethylbenzamide core. The final installation of the amine via the Gabriel synthesis is a cornerstone of primary amine synthesis, ensuring a clean conversion from the alkyl halide.[1][2][3]

Workflow Diagram: Route 1

Caption: Workflow for Route 1 synthesis.

Step 1: Synthesis of 3-Methylbenzoyl Chloride

Expertise & Causality: The conversion of the carboxylic acid to an acyl chloride is a necessary activation step. The highly electrophilic acyl chloride is susceptible to nucleophilic attack by the weakly basic dimethylamine in the subsequent step. Thionyl chloride (SOCl₂) is an excellent choice as it produces gaseous byproducts (SO₂ and HCl) that are easily removed, driving the reaction to completion.[4] A catalytic amount of N,N-dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which is the active catalytic species that accelerates the reaction.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (for HCl and SO₂), add 3-methylbenzoic acid (1.0 eq).

-

Add thionyl chloride (1.5 eq) and a catalytic amount of DMF (2-3 drops).

-

Heat the reaction mixture to reflux (approx. 80-90°C) for 2 hours. The reaction is complete when gas evolution ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3-methylbenzoyl chloride is typically of sufficient purity to be used directly in the next step.

| Parameter | Value | Reference |

| Reactant Ratio | 1.0 eq 3-Methylbenzoic Acid : 1.5 eq SOCl₂ | [4] |

| Catalyst | N,N-Dimethylformamide (catalytic) | [4] |

| Temperature | 90°C | [4] |

| Reaction Time | 2-3 hours | [4] |

| Expected Yield | >95% (crude) | [4] |

Step 2: Synthesis of N,N,3-Trimethylbenzamide

Expertise & Causality: This is a standard nucleophilic acyl substitution. Dimethylamine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. A base, such as triethylamine or pyridine, is typically added to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the dimethylamine nucleophile.[5][6]

Experimental Protocol:

-

Dissolve 3-methylbenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.2 eq).

-

Slowly add a solution of dimethylamine (1.2 eq, e.g., 2M in THF) to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor progress by TLC.

-

Upon completion, quench the reaction with water and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.

| Parameter | Value | Reference |

| Reactant Ratio | 1.0 eq Acyl Chloride : 1.2 eq Dimethylamine | [6] |

| Base | 1.2 eq Triethylamine | [6] |

| Solvent | Anhydrous Dichloromethane (DCM) | [6] |

| Temperature | 0°C to Room Temperature | [6] |

| Expected Yield | 85-95% | [5] |

Step 3: Synthesis of 3-(Bromomethyl)-N,N-dimethylbenzamide

Expertise & Causality: This step is a Wohl-Ziegler reaction, a free-radical chain reaction for the selective bromination of a benzylic carbon.[7] N-Bromosuccinimide (NBS) serves as a source of bromine radicals at a constant, low concentration.[8] A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction upon heating or UV irradiation. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are crucial to prevent competing ionic reactions.[7]

Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser, dissolve N,N,3-trimethylbenzamide (1.0 eq) in carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Heat the mixture to reflux (approx. 77°C) and irradiate with a heat lamp or UV lamp for 4-6 hours.

-

Monitor the reaction by TLC or ¹H NMR (disappearance of the benzylic methyl singlet and appearance of a new methylene singlet).

-

After cooling, filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Brominating Agent | N-Bromosuccinimide (NBS, 1.1 eq) | [9] |

| Radical Initiator | AIBN (0.05 eq) | [9] |

| Solvent | Carbon Tetrachloride (CCl₄) | [7][8] |

| Temperature | Reflux (~77°C) | [9] |

| Expected Yield | 70-85% | [9] |

Step 4: Gabriel Synthesis of this compound

Expertise & Causality: This two-part final step is a superior method for synthesizing primary amines from primary alkyl halides.[10]

-

Part A (Alkylation): The phthalimide anion is an excellent, non-basic nitrogen nucleophile that displaces the bromide in an Sₙ2 reaction. This avoids the polyalkylation that plagues direct ammonolysis.[3]

-

Part B (Hydrazinolysis): The N-alkylphthalimide intermediate is cleaved using hydrazine. Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide ring and liberating the desired primary amine as a free base. The phthalhydrazide byproduct is a stable, insoluble heterocycle that can be easily filtered off.[1][11]

Experimental Protocol:

-

Alkylation:

-

Dissolve 3-(bromomethyl)-N,N-dimethylbenzamide (1.0 eq) in anhydrous DMF.

-

Add potassium phthalimide (1.1 eq) to the solution.

-

Heat the mixture to 80-100°C and stir for 2-4 hours.

-

Cool the reaction mixture and pour it into ice water to precipitate the N-alkylated phthalimide intermediate.

-

Filter the solid, wash with water, and dry.

-

-

Hydrazinolysis:

-

Suspend the dried phthalimide intermediate (1.0 eq) in ethanol or methanol.

-

Add hydrazine hydrate (2.0 - 4.0 eq) to the suspension.

-

Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

-

Cool the mixture to room temperature and acidify with concentrated HCl to dissolve the amine product.

-

Filter off the phthalhydrazide precipitate and wash it with ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Treat the residue with a strong base (e.g., 2M NaOH) to deprotonate the amine salt and extract the free amine product with an organic solvent (e.g., DCM or ethyl acetate).

-

Dry the organic extracts, concentrate, and purify the final product by distillation or chromatography.

-

| Parameter | Value | Reference |

| Alkylation Reagent | Potassium Phthalimide (1.1 eq) | [1] |

| Alkylation Solvent | DMF | [3] |

| Cleavage Reagent | Hydrazine Hydrate (2.0-4.0 eq) | [1][11] |

| Cleavage Solvent | Ethanol | [12] |

| Expected Yield | 75-90% (over two steps) | [1][13] |

Route 2: Nitrile Reduction Pathway

This pathway offers a more convergent approach, where the amine functionality is revealed in the final step from a stable nitrile precursor. This can be advantageous in reducing step count.

Workflow Diagram: Route 2

Caption: Workflow for Route 2 synthesis.

Steps 1 & 2: Synthesis of 3-Cyano-N,N-dimethylbenzamide

Expertise & Causality: The initial steps are analogous to Route 1. 3-Cyanobenzoic acid is first activated to its corresponding acyl chloride, which then readily undergoes amidation with dimethylamine. The protocols are identical to those described in Route 1, Steps 1 and 2, substituting the appropriate starting material.

Step 3: Reduction of 3-Cyano-N,N-dimethylbenzamide

Expertise & Causality: The critical step in this route is the reduction of the nitrile group to a primary amine. The N,N-dimethylamide group is generally stable to these conditions.

-

Using Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful, non-selective reducing agent that readily converts nitriles to primary amines.[14][15] The reaction proceeds via two successive hydride additions to the carbon-nitrogen triple bond.[14] An aqueous workup is required to quench the reaction and protonate the resulting amino-aluminate complex.[16] Extreme caution is necessary as LiAlH₄ reacts violently with water.

-

Using Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).[17] It is often considered a "greener" and safer alternative to metal hydrides, and is highly effective for nitrile reduction. The reaction is typically run under pressure in a specialized hydrogenation apparatus.[18]

Protocol 3A: Reduction with LiAlH₄

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

-

Cool the suspension to 0°C.

-

Slowly add a solution of 3-cyano-N,N-dimethylbenzamide (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours.

-

Cool the reaction back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Stir the resulting granular white precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.

| Parameter | Value | Reference |

| Reducing Agent | LiAlH₄ (1.5-2.0 eq) | [14][15] |

| Solvent | Anhydrous THF | [15] |

| Temperature | 0°C to Reflux | [15] |

| Workup | Fieser Workup (H₂O, NaOH) | [15] |

| Expected Yield | 80-90% | [14] |

Protocol 3B: Catalytic Hydrogenation

-

Place 3-cyano-N,N-dimethylbenzamide (1.0 eq) and a catalytic amount of Raney Nickel (5-10% by weight) in a high-pressure hydrogenation vessel (Parr apparatus).

-

Add a suitable solvent, typically methanol or ethanol, often saturated with ammonia to suppress side reactions.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50-100 psi).

-

Heat the mixture to 50-80°C with vigorous stirring.

-

Monitor the reaction by observing the drop in hydrogen pressure.

-

Once the reaction is complete (no further H₂ uptake), cool the vessel, vent the excess hydrogen, and purge with nitrogen.

-

Carefully filter the catalyst through a pad of Celite. Caution: Raney Nickel is pyrophoric and the Celite pad should be kept wet with solvent.

-

Concentrate the filtrate under reduced pressure to obtain the final product.

| Parameter | Value | Reference |

| Catalyst | Raney Nickel | [17][18] |

| Hydrogen Pressure | 50-100 psi | [17] |

| Solvent | Methanol/Ammonia | [17] |

| Temperature | 50-80°C | [17] |

| Expected Yield | >90% | [17] |

Safety & Handling

All synthetic procedures described must be conducted in a well-ventilated fume hood by trained personnel. Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory.

-

Thionyl Chloride: Highly corrosive and lachrymatory. Reacts violently with water. Handle with extreme care.

-

N-Bromosuccinimide (NBS): A lachrymator and irritant. Light-sensitive.

-

Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents, releasing flammable hydrogen gas. Must be handled under a strictly inert atmosphere. Quenching procedures must be performed slowly and with extreme caution at low temperatures.

-

Catalytic Hydrogenation: Requires specialized high-pressure equipment. Raney Nickel is pyrophoric when dry and must be handled with care.

Conclusion

The synthesis of this compound can be reliably achieved via two distinct and effective pathways. The benzylic bromination followed by Gabriel synthesis offers a classic, highly controlled route that avoids common side reactions like amine over-alkylation. The nitrile reduction pathway provides a more streamlined approach, ideal for laboratories equipped for handling potent hydrides or catalytic hydrogenation. The selection of the optimal route will be guided by factors such as starting material cost, available equipment, and desired scale of production. Both methods, when executed with precision and adherence to safety protocols, provide high yields of this valuable synthetic intermediate.

References

-

Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

-

Arslan, H., et al. (2009). N-(Diphenylcarbamothioyl)-3-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

- Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry.

-

Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch22: Gabriel synthesis of RNH2. Retrieved from [Link]

-

Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Hydrazinolysis study of phthalimido- and phthalisoimido-penicillin amide derivatives. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, May 16). Reactivity of NBS. Retrieved from [Link]

-

ResearchGate. (2011, November 17). (10) Patent No. Retrieved from [Link]

- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.

-

National Institutes of Health. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromo-N,N-dimethylbenzylamine. Retrieved from [Link]

- Google Patents. (n.d.). CN101585781A - Preparing method of N, N-dimethylbenzamide.

-

Chemistry Stack Exchange. (2016, January 9). Reduction of N,N-dimethylbenzamide with LiAlH4. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). Catalytic Transfer Hydrogenation. Retrieved from [Link]

- Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

-

Chemistry Stack Exchange. (2017, August 26). Byproducts of LiAlH4 reduction of amides. Retrieved from [Link]

-

Bentham Science Publisher. (n.d.). Synthesis of Phthaloylglycyl Hydrazide Derivatives: Selective Protection of Phthalimide Group from Hydrazinolysis. Retrieved from [Link]

-

PubChem. (n.d.). N-[3-(bromomethyl)phenyl]-2,5-dimethylbenzamide. Retrieved from [Link]

- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

ResearchGate. (2025, August 7). Convenient Procedure for One-Pot Conversion of Azides to N-Monomethylamines | Request PDF. Retrieved from [Link]

-

PubMed. (2012, June 6). Catalytic asymmetric hydrogenation of 3-substituted benzisoxazoles. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). benzyl phthalimide. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, May 12). How to convert benzene to N,N-dimethylbenzamide?. Retrieved from [Link]

-

European Patent Office. (2008, June 12). PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES - EP 2102150 B1. Retrieved from [Link]

-

PubMed. (n.d.). [Studies on the Hydrogenation of Aminonitriles. 8. Catalytical Hydrogenation of N-(2-cyanoethyl)-amides of Carboxylic Acids]. Retrieved from [Link]

Sources

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. researchgate.net [researchgate.net]

- 18. sciencemadness.org [sciencemadness.org]

An In-Depth Technical Guide to 3-(aminomethyl)-N,N-dimethylbenzamide: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: This technical guide addresses the chemical entity 3-(aminomethyl)-N,N-dimethylbenzamide (CAS Number: 863548-47-4). It is important to note that while this compound is commercially available, there is a notable absence of specific peer-reviewed literature detailing its synthesis, biological activity, and mechanism of action. Therefore, this guide has been constructed by leveraging the extensive body of research on the broader class of benzamide derivatives, which are recognized as a "privileged structure" in medicinal chemistry.[1] The information presented herein is intended to provide a foundational understanding and to guide future research into the specific properties of this compound.

Introduction: The Benzamide Scaffold - A Cornerstone of Medicinal Chemistry

The benzamide moiety is a recurring motif in a vast array of clinically successful drugs and biologically active molecules.[2][3] Its prevalence stems from its unique combination of chemical stability, synthetic tractability, and its ability to engage in a variety of non-covalent interactions with biological macromolecules. The N,N-dimethylbenzamide core, in particular, has been a focal point in the development of therapeutic agents targeting a diverse range of biological processes.[4] The introduction of an aminomethyl group at the meta-position, as seen in this compound, offers a key reactive handle and a potential point of interaction with biological targets, suggesting its potential utility in the synthesis of novel pharmaceutical agents and chemical probes.[5]

This guide will provide a comprehensive overview of the chemical and physical properties of this compound, propose potential synthetic strategies based on established methodologies for related compounds, and explore its putative biological activities by drawing parallels with structurally similar benzamide derivatives. Furthermore, we will outline detailed experimental protocols for the synthesis, characterization, and biological screening of this compound, providing a robust framework for its investigation.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. These properties influence its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

| Property | Value | Source |

| CAS Number | 863548-47-4 | Internal Knowledge |

| Molecular Formula | C₁₀H₁₄N₂O | Internal Knowledge |

| Molecular Weight | 178.23 g/mol | Internal Knowledge |

| Appearance | Solid (predicted) | - |

| Solubility | Expected to be soluble in organic solvents such as DMSO and DMF.[6] | Inferred from related compounds |

| pKa | The aminomethyl group is expected to be basic. | Inferred from chemical structure |

Synthesis and Characterization

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the aminomethyl group, suggesting a precursor such as a cyanobenzamide or a protected aminomethylbenzamide.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthetic Protocol

The following protocol outlines a feasible synthesis based on the reduction of a nitrile precursor.

Step 1: Amidation of 3-Cyanobenzoic Acid

-

Reaction Setup: To a solution of 3-cyanobenzoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.2 eq).

-

Amine Addition: Cool the reaction mixture to 0°C and add dimethylamine (2.0 eq, typically as a solution in THF or as the hydrochloride salt with a base like triethylamine).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-cyano-N,N-dimethylbenzamide.

Step 2: Reduction of the Nitrile

-

Reaction Setup: Dissolve 3-cyano-N,N-dimethylbenzamide (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or methanol.

-

Reducing Agent: Add a reducing agent such as lithium aluminum hydride (LiAlH₄) in THF or perform catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon under a hydrogen atmosphere.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Carefully quench the reaction (especially with LiAlH₄) by the sequential addition of water and aqueous sodium hydroxide. Filter the resulting suspension and extract the filtrate with an organic solvent. Dry the organic layer and concentrate to yield the crude product. Purify by column chromatography or crystallization to obtain this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amide carbonyl and the amine N-H bonds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activities and Mechanisms of Action

The benzamide scaffold is a versatile pharmacophore, and its derivatives have been shown to interact with a wide range of biological targets. The specific biological profile of this compound remains to be elucidated, but based on its structural features, several potential applications can be hypothesized.

Enzyme Inhibition

Benzamide derivatives are well-known enzyme inhibitors.[1][2]

-

Histone Deacetylase (HDAC) Inhibition: The benzamide moiety is a key feature in several classes of HDAC inhibitors.[7] These compounds typically chelate the zinc ion in the active site of the enzyme. The aminomethyl group could potentially interact with the rim of the active site channel.

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Benzamides are also prominent in the design of PARP inhibitors, which are crucial in cancer therapy.[3]

-

Acetylcholinesterase (AChE) Inhibition: Studies have shown that benzamide and picolinamide derivatives can act as acetylcholinesterase inhibitors, with the position of substituents on the benzamide ring influencing their activity.[8]

Caption: Potential enzyme targets for this compound.

Receptor Modulation

The aminomethyl group can act as a key pharmacophoric element for interaction with various receptors, particularly G-protein coupled receptors (GPCRs), where charged interactions are often crucial for ligand binding.

Antimicrobial and Anticancer Activity

Numerous studies have reported the antimicrobial and anticancer properties of benzamide derivatives.[9][10][11] The mechanism of action in these cases is often multifaceted, involving enzyme inhibition, disruption of cellular processes, or induction of apoptosis.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a systematic screening approach is recommended.

High-Throughput Screening (HTS) Library Integration

The compound can be included in HTS libraries for screening against a diverse panel of biological targets.[12][13][14][15]

Protocol: General HTS Workflow

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.

-

Assay Plate Preparation: Using an automated liquid handler, dispense the compound into 384-well assay plates at various concentrations.

-

Target Incubation: Add the biological target (e.g., enzyme, receptor, or cells) to the assay plates.

-

Signal Detection: After an appropriate incubation period, add the detection reagents and measure the signal using a plate reader (e.g., fluorescence, luminescence, or absorbance).

-

Data Analysis: Analyze the data to identify "hits" that show significant activity against the target.

Caption: General high-throughput screening workflow.

Focused Enzyme Inhibition Assays

Based on the potential targets identified, specific enzyme inhibition assays should be performed to determine the IC₅₀ value of the compound.

Protocol: HDAC Inhibition Assay (Fluorometric)

-

Reagents: HDAC enzyme, fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, and assay buffer.

-

Procedure:

-

Incubate the HDAC enzyme with varying concentrations of this compound for a predefined period.

-

Initiate the reaction by adding the fluorogenic substrate.

-

After incubation, add a developer solution to stop the reaction and generate a fluorescent signal.

-

Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the rich chemical space of benzamide derivatives. While direct evidence of its biological activity is currently lacking, its structural features suggest a high potential for interaction with various biological targets, making it a valuable candidate for further investigation in drug discovery programs.

The proposed synthetic route provides a clear path to obtaining this compound for research purposes. The outlined screening protocols offer a systematic approach to unraveling its biological profile. Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route and fully characterizing the compound.

-

Broad Biological Screening: Evaluating its activity against a wide range of targets, including kinases, GPCRs, and ion channels.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the key structural determinants of activity.[8][16][17]

-

Mechanism of Action Studies: For any confirmed "hits," elucidating the precise mechanism by which the compound exerts its biological effect.

By systematically exploring the properties of this compound, the scientific community can unlock its potential as a novel chemical tool or a starting point for the development of new therapeutic agents.

References

-

Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. National Institutes of Health (NIH). Available from: [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available from: [Link]

-

Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. PubMed. Available from: [Link]

-

New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI. Available from: [Link]

-

Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones. PubMed. Available from: [Link]

-

Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Institutes of Health (NIH). Available from: [Link]

-

Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI. Available from: [Link]

-

Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. ResearchGate. Available from: [Link]

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC. Available from: [Link]

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. National Institutes of Health (NIH). Available from: [Link]

-

3-(Aminomethyl)benzamide. MySkinRecipes. Available from: [Link]

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Available from: [Link]

- Preparation method for 3-aminomethyltetrahydrofuran. Google Patents.

-

The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. ResearchGate. Available from: [Link]

-

Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. ResearchGate. Available from: [Link]

-

3-(Aminomethyl)benzamide. PubChem. Available from: [Link]

-

A Library Screening Strategy Combining the Concepts of MS Binding Assays and Affinity Selection Mass Spectrometry. ResearchGate. Available from: [Link]

-

N,N-Dimethylbenzamide. PubChem. Available from: [Link]

- Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid. Google Patents.

-

Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research. Available from: [Link]

-

Lessons Learnt from Assembling Screening Libraries for Drug Discovery for Neglected Diseases. PMC. Available from: [Link]

-

Rapid Lead Discovery Through Iterative Screening of One Bead One Compound Libraries. ACS Combinatorial Science. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. 3-(Aminomethyl)benzamide [myskinrecipes.com]

- 6. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Lessons Learnt from Assembling Screening Libraries for Drug Discovery for Neglected Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

The Emergence of 3-(aminomethyl)-N,N-dimethylbenzamide: A Technical Guide to its Presumed Mechanism of Action as a PARP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy and neuroprotective strategies, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone of precision medicine. While several PARP inhibitors have successfully transitioned to clinical use, the exploration of novel chemical scaffolds continues to be a vibrant area of research. This guide delves into the mechanistic underpinnings of 3-(aminomethyl)-N,N-dimethylbenzamide, a compound of interest due to its structural similarity to the archetypal PARP inhibitor, 3-aminobenzamide (3-AB). Although direct biological data on this compound is sparse in publicly accessible literature, its chemical architecture allows for a scientifically grounded postulation of its mechanism of action, rooted in the extensive knowledge of its parent compound and the structure-activity relationships of the benzamide class of PARP inhibitors.

This document will provide an in-depth analysis of the presumed mechanism of action of this compound, beginning with a foundational understanding of PARP and its inhibition by 3-aminobenzamide. We will then explore the likely implications of the aminomethyl and N,N-dimethyl substitutions on target engagement and biological activity. Furthermore, this guide will furnish detailed experimental protocols for the characterization of this and similar molecules, empowering researchers to validate its presumed mechanism and explore its therapeutic potential.

The Central Role of PARP in Cellular Homeostasis and Disease

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to a multitude of cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] PARP1, the most abundant and well-characterized member, acts as a molecular sensor for DNA damage, particularly single-strand breaks (SSBs).[1] Upon detection of a DNA lesion, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) from its substrate, nicotinamide adenine dinucleotide (NAD+).[2] This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins to the site of injury, facilitating the restoration of DNA integrity.[2]

Beyond its role in DNA repair, PARP-1 is also implicated in the regulation of gene transcription, chromatin structure, and cell death pathways.[3][4] However, the overactivation of PARP1 in response to extensive DNA damage can be detrimental, leading to the depletion of cellular NAD+ and ATP pools, ultimately culminating in a form of programmed cell death known as parthanatos.[3] This dual role of PARP1 in cell survival and death underscores its significance as a therapeutic target in a range of pathologies, from cancer to neurodegenerative and inflammatory diseases.[5][6]

3-Aminobenzamide: The Archetype of Benzamide-Based PARP Inhibition

3-Aminobenzamide (3-AB) is a pioneering small molecule that has been instrumental in elucidating the biological functions of PARP. It acts as a competitive inhibitor by mimicking the nicotinamide moiety of NAD+, thereby occupying the catalytic domain of PARP and preventing the synthesis of PAR.[7][8] This inhibition of PARP activity has several profound downstream consequences that form the basis of its therapeutic potential.

The Core Mechanism: Competitive Inhibition of NAD+

The primary mechanism of action of 3-aminobenzamide is its function as a competitive inhibitor of NAD+ at the active site of PARP enzymes.[7][8] The benzamide core of 3-AB is structurally analogous to the nicotinamide headgroup of NAD+, allowing it to bind within the nicotinamide-binding pocket of the PARP catalytic domain. This binding event physically obstructs the access of NAD+ to the active site, thereby preventing the transfer of ADP-ribose units onto target proteins and halting the formation of PAR chains.

Postulated Mechanism of Action of this compound

Based on the well-established mechanism of 3-aminobenzamide and the structure-activity relationships of benzamide-based PARP inhibitors, we can postulate the mechanism of action for this compound. The core benzamide structure strongly suggests that this compound also functions as a competitive inhibitor of NAD+ at the catalytic site of PARP.

The key modifications in this compound are the substitution of the 3-amino group with a 3-(aminomethyl) group and the N,N-dimethylation of the benzamide nitrogen. These structural changes are likely to influence the compound's potency, selectivity, and pharmacokinetic properties.

Structural Comparison:

| Feature | 3-Aminobenzamide | This compound |

| Core Scaffold | Benzamide | Benzamide |

| 3-Position Substituent | Amino (-NH2) | Aminomethyl (-CH2NH2) |

| Amide Nitrogen | Unsubstituted (-CONH2) | N,N-dimethylated (-CON(CH3)2) |

The benzamide moiety is a critical pharmacophore for PARP inhibition, responsible for key hydrogen bonding interactions within the nicotinamide binding pocket.[9] The modifications at the 3-position and on the amide nitrogen will likely modulate the binding affinity and specificity of the molecule for different PARP isoforms. The increased steric bulk from the N,N-dimethyl groups may influence the orientation of the molecule within the active site.

Key Mechanistic Pillars:

-

DNA Repair Inhibition and Synthetic Lethality: By inhibiting PARP-mediated DNA repair, this compound is predicted to induce synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[10][11] The inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which are converted into lethal double-strand breaks during DNA replication.[12][13] In HR-deficient cells, these double-strand breaks cannot be repaired, leading to genomic instability and cell death.

-

Neuroprotection: Overactivation of PARP in neurons following ischemic or traumatic injury contributes to neuronal death through NAD+ and ATP depletion.[14] As a putative PARP inhibitor, this compound is expected to exert neuroprotective effects by preserving cellular energy stores and preventing parthanatos.[15]

-

Anti-inflammatory Effects: PARP-1 plays a role in regulating the expression of pro-inflammatory mediators.[16][17] Inhibition of PARP has been shown to attenuate inflammatory responses in various preclinical models.[18] It is therefore plausible that this compound will exhibit anti-inflammatory properties by modulating PARP-dependent inflammatory signaling pathways.

Experimental Protocols for Mechanistic Validation

To empirically validate the presumed mechanism of action of this compound, a series of in vitro and cell-based assays are essential.

In Vitro PARP Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified PARP.

Principle: A colorimetric or fluorometric assay to quantify the amount of PAR produced by recombinant PARP1 in the presence of nicked DNA and NAD+.

Step-by-Step Methodology:

-

Plate Preparation: Coat a 96-well plate with histones.

-

Reaction Mixture: Prepare a reaction buffer containing recombinant human PARP1 enzyme, activated DNA (e.g., sheared salmon sperm DNA), and biotinylated NAD+.

-

Compound Addition: Add serial dilutions of this compound or a vehicle control to the wells.

-

Incubation: Incubate the plate to allow the PARP reaction to proceed.

-

Detection: Wash the plate and add streptavidin-HRP conjugate, followed by a colorimetric or fluorometric substrate.

-

Data Analysis: Measure the absorbance or fluorescence and calculate the IC50 value of the compound.

Cellular PARP Activity Assay (Western Blot)

This assay assesses the inhibition of PARP activity within a cellular context by measuring the levels of PARylation following DNA damage.

Principle: Inducing DNA damage in cells triggers PARP activation and PAR synthesis. The level of PAR can be detected by Western blotting.

Step-by-Step Methodology:

-

Cell Culture: Plate cells (e.g., a cancer cell line) and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

DNA Damage Induction: Treat the cells with a DNA-damaging agent (e.g., H2O2 or MMS) for a short period (10-15 minutes).

-

Cell Lysis: Lyse the cells and quantify the protein concentration.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against PAR.

-

Data Analysis: Quantify the PAR band intensity and normalize to a loading control.

Synthetic Lethality Assessment (Cell Viability Assay)

This assay determines the selective cytotoxicity of the compound in cells with and without functional homologous recombination repair.

Principle: Compare the viability of BRCA-proficient and BRCA-deficient cells upon treatment with the compound. A synthetic lethal effect will result in significantly lower viability in the BRCA-deficient cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed both BRCA-proficient (e.g., MCF7) and BRCA-deficient (e.g., MDA-MB-436) cells in 96-well plates.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the cells for 72 hours.

-

Viability Measurement: Assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay.

-

Data Analysis: Calculate the IC50 values for each cell line and compare them to determine the synthetic lethal window.

Visualizing the Core Concepts

Signaling Pathway of PARP Activation and Inhibition

Caption: Workflow for evaluating a putative PARP inhibitor.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is yet to be broadly published, its structural analogy to the well-characterized PARP inhibitor 3-aminobenzamide provides a strong foundation for postulating its biological activity. The core benzamide scaffold strongly suggests a competitive inhibitory mechanism at the NAD+ binding site of PARP enzymes. The structural modifications, namely the aminomethyl group at the 3-position and the N,N-dimethylation of the amide, are anticipated to modulate its potency and selectivity.

The proposed mechanism of action, centered on the inhibition of PARP-mediated DNA repair, opens avenues for its potential application in oncology, particularly in the context of synthetic lethality, as well as in the treatment of neurodegenerative and inflammatory conditions. The experimental protocols detailed in this guide provide a clear roadmap for researchers to rigorously test these hypotheses and elucidate the precise molecular pharmacology of this compound. Further investigation into this and similar novel benzamide derivatives will undoubtedly contribute to the expanding arsenal of targeted therapeutics.

References

- Bryant, H. E., et al. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase. Nature, 434(7035), 913–917. [URL: https://www.nature.

- Farmer, H., et al. (2005). Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy. Nature, 434(7035), 917–921. [URL: https://www.nature.

- Cuzzocrea, S., et al. (1998). Protective effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthase in a carrageenan-induced model of local inflammation. European journal of pharmacology, 342(1), 67-76. [URL: https://www.sciencedirect.com/science/article/abs/pii/S001429999701519X]

- Grunewald, M., et al. (2019). 3-Aminobenzamide (PARP-IN-1): Potent PARP Inhibitor for Research Precision. BenchChem. [URL: https://www.benchchem.com/product/b5377]

- Herceg, Z., & Wang, Z. Q. (2001). Functions of poly (ADP-ribose) polymerase (PARP) in DNA repair, genomic integrity and cell death. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 477(1-2), 97-110. [URL: https://www.sciencedirect.com/science/article/abs/pii/S002751070100112X]

- MassiveBio. (2026, January 15). Poly Adp Ribose Polymerase 1. MassiveBio. [URL: https://massivebio.com/poly-adp-ribose-polymerase-1-parp1/]

- Wikipedia contributors. (2023, December 27). PARP1. In Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/PARP1]

- ResearchGate. (n.d.). The role of PARP1 in DNA damage response and repair and cancer therapy. [URL: https://www.researchgate.net/figure/The-role-of-PARP1-in-DNA-damage-response-and-repair-and-cancer-therapy-A-PARP1-binds_fig1_332930268]

- Kocsis, J. D., & Tessler, A. (2009). Pathology of blast-related brain injury. Journal of Rehabilitation Research & Development, 46(6). [URL: https://www.rehab.research.va.gov/jour/09/46/6/contents.html]

- Muthaiah, V. P. K., et al. (2021). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience, 15, 742116. [URL: https://www.frontiersin.org/articles/10.3389/fncel.2021.742116/full]

- Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. [URL: https://www.taylorfrancis.com/chapters/mono/10.1201/9781003210034-31/3-aminobenzamide-dieter-steinhagen]

- Martire, S., & Mosca, L. (2018). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. International journal of molecular sciences, 19(11), 3565. [URL: https://www.mdpi.com/1422-0067/19/11/3565]

- George, A., et al. (2023). Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Annals of Urologic Oncology. [URL: https://link.springer.com/article/10.1007/s44220-023-00133-w]

- Halmos, B., et al. (2018). 3-Aminobenzamide Prevents Concanavalin A-Induced Acute Hepatitis by an Anti-inflammatory and Anti-oxidative Mechanism. Digestive diseases and sciences, 63(12), 3382-3397. [URL: https://link.springer.com/article/10.1007/s10620-018-5267-1]

- BenchChem. (n.d.). Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition. [URL: https://www.benchchem.com/application-notes/3-aminobenzamide-parp-inhibition]

- LaPlaca, M. C., et al. (2001). Inhibition of neuronal nitric oxide synthase-mediated activation of poly(ADP-ribose) polymerase in traumatic brain injury: neuroprotection by 3-aminobenzamide. Journal of neurotrauma, 18(9), 941-952. [URL: https://www.liebertpub.com/doi/abs/10.1089/08977150152695579]

- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [URL: https://www.science.org/doi/10.1126/science.aam7344]

- Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: clearing up the misunderstandings. Molecular oncology, 5(4), 387-393. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5528340/]

- Boulares, A. H., et al. (1999). Role of poly(ADP-ribose) polymerase (PARP) in the development of streptozotocin-induced diabetes. Proceedings of the National Academy of Sciences, 96(19), 10932-10937. [URL: https://www.pnas.org/doi/10.1073/pnas.96.19.10932]

Sources

- 1. CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]

- 2. 3-(Aminomethyl)-N-methylbenzamide | C9H12N2O | CID 16776536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-[4-(aminomethyl)phenyl]-N,N-dimethylbenzamide | C16H18N2O | CID 67455413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-AMINOMETHYL-N,N-DIMETHYL-BENZAMIDE | 863548-47-4 [m.chemicalbook.com]

- 8. cenmed.com [cenmed.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound hydrochloride [cymitquimica.com]

- 11. CN101585781B - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]

- 12. 3-AMINOMETHYL-N,N-DIMETHYL-BENZAMIDE CAS#: 863548-47-4 [amp.chemicalbook.com]

- 13. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. fluorochem.co.uk [fluorochem.co.uk]

- 17. researchgate.net [researchgate.net]

- 18. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of 3-(Aminomethyl)-N,N-dimethylbenzamide Derivatives in Targeted Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzamide scaffold has long been a privileged structure in medicinal chemistry, giving rise to a multitude of clinically relevant drugs. Within this broad class, derivatives of 3-(aminomethyl)-N,N-dimethylbenzamide are emerging as a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activities associated with this scaffold, with a primary focus on its potential as a source of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. Drawing upon the extensive research on the closely related 3-aminobenzamide, this document will explore the synthesis, mechanism of action, structure-activity relationships, and preclinical evaluation of these compounds. Detailed experimental protocols and data presentation are included to equip researchers with the necessary tools to explore this promising area of drug discovery.

Introduction: The this compound Scaffold - A Versatile Core for Drug Design

The this compound core represents a significant evolution of the well-established 3-aminobenzamide pharmacophore. The introduction of a methylene linker between the aromatic ring and the amino group, along with the N,N-dimethylation of the amide, offers several strategic advantages for drug design. These modifications can influence key physicochemical properties such as solubility, lipophilicity, and metabolic stability, while also providing a vector for further chemical elaboration.

While direct literature on the biological activities of this compound derivatives is nascent, the profound and well-documented role of the parent 3-aminobenzamide scaffold as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) provides a strong rationale for investigating these derivatives in the context of oncology and other diseases driven by DNA damage response pathways.[1][2]

The Primary Biological Target: Poly(ADP-ribose) Polymerase (PARP)

PARP is a family of enzymes critical for the cellular response to DNA damage.[1] Upon detecting a single-strand break in DNA, PARP1, the most abundant and well-studied member, binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[1]

Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired single-strand breaks. During DNA replication, these breaks are converted into more lethal double-strand breaks. In healthy cells, these double-strand breaks can be repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 and BRCA2, the repair of these double-strand breaks is compromised, leading to a state of "synthetic lethality" and subsequent cancer cell death.[1][3] This concept has been a cornerstone of modern targeted cancer therapy.

Mechanism of Action: Competitive Inhibition at the NAD+ Binding Site

3-Aminobenzamide and its derivatives act as competitive inhibitors of PARP by mimicking the nicotinamide moiety of its substrate, NAD+.[1][2] By occupying the NAD+ binding pocket in the catalytic domain of PARP, these inhibitors prevent the synthesis of PAR chains, thereby halting the DNA repair cascade.[1]

Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound derivatives can be achieved through standard and robust organic chemistry methodologies. A general synthetic route is outlined below.

General Synthetic Pathway

Caption: A general synthetic route to the core scaffold.

Further derivatization of the aminomethyl group can be readily accomplished through techniques such as reductive amination, acylation, or sulfonation, allowing for the exploration of a wide chemical space to optimize biological activity.

Structure-Activity Relationship (SAR) Insights

Based on the extensive research on 3-aminobenzamide PARP inhibitors, we can extrapolate key SAR principles that are likely to be relevant to the this compound scaffold:

| Structural Moiety | Influence on Activity | Rationale |

| Benzamide Core | Essential for binding | The benzamide group mimics the nicotinamide portion of NAD+ and forms critical hydrogen bonds within the PARP catalytic site.[1][2] |

| 3-Amino/Aminomethyl Group | Key interaction point and vector for derivatization | The amino group is a crucial anchor point. The aminomethyl linker provides flexibility and a site for introducing various substituents to explore interactions with the ribose-phosphate binding region of the catalytic site. |

| N,N-Dimethylamide | Modulates physicochemical properties | The dimethyl groups can enhance solubility and metabolic stability compared to an unsubstituted amide. They may also influence the conformation of the molecule. |

| Substituents on the Aminomethyl Nitrogen | Fine-tuning of potency and selectivity | Large, hydrophobic, or hydrogen-bonding groups attached to the aminomethyl nitrogen can significantly impact binding affinity and selectivity for different PARP isoforms. |

| Aromatic Ring Substitutions | Can modulate electronic properties and binding | Electron-withdrawing or -donating groups on the benzene ring can influence the electronic character of the benzamide and potentially form additional interactions with the enzyme. |

Preclinical Evaluation: Experimental Protocols

A systematic preclinical evaluation is crucial to characterize the biological activity of novel this compound derivatives. Below are detailed protocols for key in vitro and in vivo assays.

In Vitro Evaluation

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PARP1.

Principle: The assay measures the consumption of NAD+, a co-substrate of PARP1, which is detected by a fluorescent probe.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Test compounds (serial dilutions)

-

Fluorescent plate reader

-

384-well black plates

-

NAD+ detection kit (containing nicotinamidase and a developer reagent)

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Enzyme and DNA Addition: In each well of the 384-well plate, add 5 µL of the test compound dilution or vehicle control. Add 10 µL of a pre-mixed solution of PARP1 enzyme and activated DNA.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes.

-

Reaction Initiation: Add 10 µL of a 5X NAD+ solution to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Detection: Stop the reaction and develop the fluorescent signal according to the NAD+ detection kit manufacturer's protocol.

-

Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

This assay assesses the ability of a compound to inhibit PARP activity within a cellular context.

Principle: Measures the reduction of PARylation in cells treated with a DNA damaging agent and the test compound.

Materials:

-

Cancer cell line (e.g., BRCA-mutant ovarian cancer cell line like UWB1.289)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., H₂O₂)

-

Test compounds

-

Lysis buffer

-

Primary antibodies (anti-PAR, anti-PARP1, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Induce DNA damage by adding a DNA damaging agent for a short period (e.g., 15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with the primary anti-PAR antibody. Subsequently, probe with the HRP-conjugated secondary antibody.

-

Detection: Develop the blot using a chemiluminescent substrate.

-

Re-probing: Strip the membrane and re-probe for total PARP1 and a loading control.

-

Data Analysis: Quantify the band intensities and normalize the PAR signal to the loading control to determine the extent of PARP inhibition.

This assay determines the cytotoxic effect of the compounds on cancer cells.

Principle: Measures the metabolic activity of viable cells.

Materials:

-

Cancer cell lines (both HR-proficient and HR-deficient)

-

Cell culture medium

-

Test compounds

-

MTT reagent or CellTiter-Glo® reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Treatment: Treat the cells with serial dilutions of the test compound.

-

Incubation: Incubate for a defined period (e.g., 72 hours).

-

Detection: Add the viability reagent according to the manufacturer's protocol.

-

Measurement: Read the absorbance or luminescence.

-

Data Analysis: Calculate the percent cell viability and determine the IC₅₀ values.

In Vivo Evaluation

This model evaluates the anti-tumor efficacy of the compounds in a living organism.

Principle: Human cancer cells are implanted in immunocompromised mice, and the effect of the test compound on tumor growth is monitored.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

BRCA-mutant cancer cell line (e.g., SUM149PT)

-

Test compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

-

Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle control according to a predetermined schedule (e.g., daily oral gavage).

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

-

Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Sources

Topic: 3-(Aminomethyl)-N,N-dimethylbenzamide: A Core Scaffold for High-Potency Structural Analogs in Drug Discovery

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Benzamide Scaffold as a Privileged Motif in Medicinal Chemistry

The benzamide moiety represents a quintessential "privileged structure" in medicinal chemistry, a molecular framework that demonstrates the ability to bind to a wide range of distinct biological targets through versatile, targeted modifications. Its inherent stability and capacity to engage in critical hydrogen bonding interactions make it a foundational component in numerous approved therapeutic agents. Within this class, the 3-(aminomethyl)-N,N-dimethylbenzamide core provides a particularly valuable starting point for analog development. This scaffold elegantly combines three key functional regions ripe for chemical exploration: the central aromatic ring, the N,N-dimethylcarboxamide group, and the flexible aminomethyl linker at the meta-position.

This technical guide serves as a resource for drug development professionals, providing an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of analogs derived from this core. We will dissect the causal relationships behind experimental design, present detailed methodologies for compound evaluation, and explore the molecular mechanisms through which these analogs exert their effects on critical disease-related pathways, with a primary focus on their well-documented roles as inhibitors of Poly(ADP-ribose) Polymerase (PARP) and Histone Deacetylases (HDACs).

Part 1: The 3-(Aminomethyl)benzamide Core as a Versatile Pharmacophore

The therapeutic potential of a scaffold is defined by its ability to be adapted to interact with specific biological targets. The 3-(aminomethyl)benzamide core has proven to be an exceptionally versatile template for designing potent and selective inhibitors for at least two major enzyme families central to oncology and beyond.

PARP Inhibition: Mimicking the Endogenous Substrate

Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1, are critical enzymes in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks (SSBs).[1] The catalytic mechanism of PARP involves binding to its substrate, nicotinamide adenine dinucleotide (NAD+). The benzamide pharmacophore serves as an excellent mimic of the nicotinamide portion of NAD+, allowing it to competitively bind within the enzyme's catalytic domain.[1][2] This inhibitory action is the basis for a powerful anticancer strategy known as synthetic lethality. In cancer cells with pre-existing defects in homologous recombination repair (e.g., those with BRCA1/2 mutations), the inhibition of PARP-mediated SSB repair leads to the accumulation of toxic double-strand breaks during replication, ultimately resulting in targeted cell death.[2] The 3-(aminomethyl) group on the benzamide core often serves as an attachment point for further structural modifications that can enhance potency and fine-tune pharmacokinetic properties.[3][4]

HDAC Inhibition: Targeting Epigenetic Regulation

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic gene regulation by removing acetyl groups from lysine residues on histones.[5][6] Dysregulation of HDAC activity is a known hallmark of many cancers, making them a prime therapeutic target.[5][7] Benzamide derivatives have emerged as a significant class of HDAC inhibitors.[5] A common pharmacophore model for these inhibitors includes three key components:

-

Zinc-Binding Group (ZBG): This group chelates the zinc ion in the catalytic pocket of the HDAC enzyme. The benzamide's carbonyl oxygen and amide nitrogen can participate in this crucial interaction.

-

Linker Region: A flexible or rigid linker that occupies the channel leading to the active site.

-

Cap Group: A larger, often aromatic group that interacts with residues at the surface of the enzyme, contributing to potency and isoform selectivity.

The this compound structure provides a foundational ZBG and a simple linker, offering a clear vector for the addition of diverse cap groups to explore and optimize HDAC inhibitory activity.[7][8]

Part 2: Structure-Activity Relationship (SAR) Analysis

The systematic modification of a lead scaffold is the cornerstone of modern drug discovery.[9] For the this compound core, SAR studies reveal critical insights into the structural requirements for potent activity against targets like PARP and HDAC.

Caption: Core scaffold and key points for SAR modification.

Modifications of the Benzamide Aromatic Ring

Substitutions on the phenyl ring of the benzamide core can dramatically influence inhibitory activity by altering electronic and steric properties.

-

For PARP Inhibitors: The benzamide ring fits into the nicotinamide-binding pocket. Maintaining a degree of planarity is often crucial. Electron-withdrawing groups can sometimes enhance interactions, but bulky substituents are generally not well-tolerated, as they can clash with the conserved residues of the binding site.[10]

-

For HDAC Inhibitors: Steric and electrostatic properties are critical. An increase in electron density on the benzamide ring has been shown to enhance inhibitory activity against HDAC1.[11] Substitutions at the C-5 position (para to the aminomethyl group) with smaller, electron-rich groups can improve potency.[10]

Modifications of the Amide Group

The N,N-dimethylamide of the parent scaffold is a key interaction point. However, for many targets, particularly PARP, a primary or secondary amide is essential.

-

Rationale: The N-H of a primary or secondary amide acts as a crucial hydrogen bond donor, interacting with the backbone carbonyl of a key glycine residue (Gly863 in PARP-1) in the active site. This interaction is a hallmark of potent benzamide-based PARP inhibitors and is critical for anchoring the molecule correctly.[3] The N,N-dimethyl substitution in the parent scaffold would abrogate this critical interaction, suggesting that analogs intended for PARP inhibition should feature at least one N-H proton.

Modifications of the 3-(Aminomethyl) Linker and Terminal Group

This position is the most common site for diversification to achieve high potency and selectivity. The simple aminomethyl group serves as a linker to a larger "cap" region.

-

Linker Length and Rigidity: The length of the linker connecting the benzamide core to the terminal cap group is a critical determinant of activity. For some HDAC inhibitors, a shorter molecular length leads to stronger inhibition.[7][8] Introducing rigidity, for example, by incorporating the linker into a cyclic structure, can lock the molecule into a more favorable binding conformation, reducing the entropic penalty of binding.

-

Terminal Cap Group: The nature of the terminal group (the "cap") that replaces the primary amine is paramount for interacting with the surface-exposed regions of the target enzyme.

-

For HDACs: Large, hydrophobic, or aromatic cap groups can form favorable interactions with residues at the rim of the catalytic tunnel, significantly enhancing potency and influencing isoform selectivity.[12]

-

For PARP Inhibitors: The cap group can be designed to interact with the adenosine-binding subpocket, providing additional affinity and selectivity. Quaternary methylene-amino substituents have been successfully employed to create potent PARP inhibitors.[3]

-

Data Summary: Representative Benzamide Analogs and Activity

The following table summarizes data from published literature, illustrating the impact of structural modifications on biological activity.

| Compound ID | Core Scaffold Modification | Target | IC50 / Ki | Reference |

| Entinostat (MS-275) | Pyridyl analog with extended linker and carbamate cap | HDAC1, 2, 3 | 0.93 µM (HDAC1) | [8] |

| Compound 7j | Benzamide with amine at R2 and shorter linker | HDAC1, 2, 3 | 0.65 µM (HDAC1) | [7][8] |

| Compound 12b | Benzamide with modified cap group | HDAC | 3.8 µM | [13] |

| Compound 7a | Picolinamide (N in ring) with dimethylamine side chain | AChE | 2.49 µM | [14] |

| Compound 16 | Thiophene substituent at C-5, modified linker | M. tuberculosis QcrB | 0.13 µM | [10] |

| Analog 13 | 4-(Aminomethyl)benzamide linker, trifluoromethylbenzene cap | EGFR | 92% inhib. @ 10 nM | [15] |

| Compound 20w | Tetrahydropyridopyridazinone fusion to benzamide core | PARP-1 | Ki < 1 nM | [16] |

Note: This table is a curated representation to illustrate SAR principles and is not exhaustive.

Part 3: Experimental Workflows for Analog Evaluation

A robust and reproducible set of experimental protocols is essential for the successful evaluation of novel analogs. The methodologies described below represent a self-validating system for progressing from synthesis to biological characterization.

General Protocol for Analog Synthesis via Amide Coupling